Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1640998-93-1
VCID: VC7150313
InChI: InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O
Molecular Formula: C12H19NO3
Molecular Weight: 225.288

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS No.: 1640998-93-1

Cat. No.: VC7150313

Molecular Formula: C12H19NO3

Molecular Weight: 225.288

* For research use only. Not for human or veterinary use.

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate - 1640998-93-1

Specification

CAS No. 1640998-93-1
Molecular Formula C12H19NO3
Molecular Weight 225.288
IUPAC Name tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3
Standard InChI Key SQQGAVDECKFJMV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The azabicyclo[3.1.1]heptane system consists of a seven-membered ring fused with a three-membered ring, incorporating a nitrogen atom at the bridgehead position (Figure 1). This rigid scaffold imposes stereochemical constraints that influence reactivity and molecular interactions . The tert-butyl group at the 3-position and the formyl moiety at the 1-position introduce steric and electronic effects that modulate solubility and stability.

Table 1: Key Molecular Properties of Related Azabicycloheptane Derivatives

PropertyValue (Example Compound)Source Compound CAS
Molecular FormulaC₁₂H₁₉NO₃1818847-75-4
Molecular Weight (g/mol)225.281818847-75-4
Density (g/cm³)1.2 ± 0.11818847-75-4
Boiling Point (°C)312.8 ± 35.01818847-75-4
LogP1.031818847-75-4

The tert-butyl ester group enhances lipophilicity (LogP = 1.03) , while the formyl group provides a reactive site for further derivatization, such as reductive amination or nucleophilic addition.

Stereochemical Considerations

In analogs like tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, the bicyclic system’s stereochemistry dictates its biological activity and synthetic accessibility . Computational models predict that the [3.1.1] system’s fused rings create a chiral environment that may influence binding to enzymatic targets like dihydrofolate reductase (DHFR).

Synthetic Methodologies

Stepwise Assembly of the Bicyclic Core

Synthesis typically begins with the construction of the azabicyclo[3.1.1]heptane skeleton via intramolecular cyclization. For example, tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 1818847-75-4) is prepared through a multi-step sequence involving:

  • Ring-Closing Metathesis: Formation of the bicyclic framework using Grubbs catalysts .

  • Functionalization: Introduction of the formyl group via oxidation of a hydroxymethyl precursor.

  • Esterification: Protection of the carboxylate group with a tert-butyl moiety under acidic conditions.

StepReagents/ConditionsYield (%)Reference
Hydroxymethyl OxidationPyridinium chlorochromate (PCC)65–70
Swern OxidationOxalyl chloride, DMSO, Et₃N75–80

Reactivity and Chemical Transformations

Functional Group Interconversion

The formyl group undergoes diverse transformations:

  • Reduction: Sodium borohydride converts the formyl group to a hydroxymethyl derivative, a precursor for carbamate or urea formations.

  • Condensation Reactions: Reaction with primary amines forms Schiff bases, enabling the synthesis of imine-linked pharmacophores .

Stability Under Physiological Conditions

Biological and Pharmacological Applications

Enzyme Inhibition Studies

Analogous compounds, such as 3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate (CAS 2913182-18-8), exhibit inhibitory activity against DHFR (IC₅₀ = 0.8–1.2 µM). Molecular docking studies suggest that the formyl group hydrogen-bonds with Asp27 and Thr56 residues in the DHFR active site.

Industrial and Material Science Applications

Specialty Chemical Synthesis

The rigid bicyclic core serves as a building block for non-natural amino acids and chiral ligands in asymmetric catalysis . For instance, palladium complexes of azabicycloheptane derivatives achieve enantiomeric excess (ee) > 90% in Suzuki-Miyaura couplings .

Polymer Modification

Incorporation of the tert-butyl ester into polyamide backbones enhances thermal stability (Tₘ increased by 40°C). Such polymers find use in high-performance adhesives and coatings.

Challenges and Future Directions

Despite their promise, scalability issues persist due to low yields in key cyclization steps (typically 30–50%) . Advances in flow chemistry and enzymatic desymmetrization may address these limitations . Additionally, in vivo toxicity profiles remain underexplored, necessitating preclinical studies to validate safety.

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